1-pentylimidazole

Descripción general

Descripción

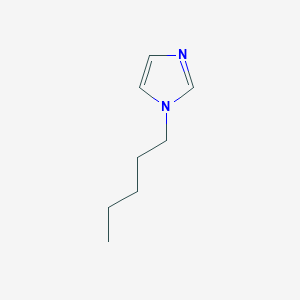

1-pentylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-pentylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehydes with 2-aminobenzyl alcohol and tosylamine, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Análisis De Reacciones Químicas

Synthetic Functionalization at Imidazole Positions

1-Phenylimidazole serves as a precursor for developing substituted imidazole derivatives. Key modifications occur at the N-1, N-3, and C-2 positions:

- N-1 Alkylation : Deprotonation with NaH followed by alkylation yields N-1 derivatives (e.g., 23 , 24 ) .

- N-3 Benzylation : Protection of N-1 with acrylonitrile enables N-3 benzylation, forming quaternary salts (e.g., 26 ) that are deprotected to 27 via NaOH .

- C-2 Functionalization : Lithiation and formylation at C-2 produce aldehydes (e.g., 28 ), which are reduced to alcohols (29 ) or converted to methylamines (30 ) via reductive amination .

Table 1: Representative Reactions of 1-Phenylimidazole

Coordination Chemistry and Catalysis

1-Phenylimidazole acts as a ligand in organometallic complexes due to its π-accepting imidazole ring:

- Cobalt Porphyrin Binding : Forms cooperative 1:2 complexes with cobalt(II) octaethylporphyrin (CoOEP) on Au(111) surfaces, enhancing catalytic activity in redox reactions .

- Enzyme Inhibition : Binds to heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) via hydrophobic interactions and hydrogen bonding at the active site entrance .

Biochemical Interactions

- Cytochrome P450 Induction : Enhances CYP1A activity in rainbow trout hepatocytes via non-canonical pathways, bypassing aryl hydrocarbon receptor (AhR) activation .

- Xanthine Oxidoreductase Inhibition : Derivatives like Ie and IVa exhibit nanomolar IC₅₀ values (7.2–8.0 nM), rivaling febuxostat in hypouricemic efficacy .

Stability and Hazard Profile

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-pentylimidazole, in cancer treatment. Research indicates that specific modifications of imidazole compounds can enhance their antitumor activity. For instance, derivatives exhibiting improved potency against various cancer cell lines have been synthesized and evaluated. The introduction of alkyl chains, such as pentyl groups, has been shown to influence the biological activity of these compounds significantly .

Xanthine Oxidoreductase Inhibition

this compound derivatives have also been explored as xanthine oxidoreductase (XOR) inhibitors, which are crucial in managing conditions like gout. A study synthesized several 1-phenylimidazole-4-carboxylic acid derivatives, demonstrating promising XOR inhibitory effects at nanomolar levels. These compounds exhibited significant hypouricemic effects in mouse models, indicating their potential therapeutic utility .

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in synthesizing polymers and coordination compounds. Its unique structural properties allow it to serve as a building block for various functional materials, including sensors and catalysts. The imidazole ring's ability to form coordination complexes enhances the performance of materials in optoelectronic applications .

Curing Agents

The compound has been employed as a curing agent for epoxy resins and polyurethanes. Its application in this area stems from its ability to facilitate cross-linking reactions, improving the mechanical properties and thermal stability of the resulting materials .

Catalysis

Cytochrome P450 Inhibition

this compound acts as a ligand for cytochrome P450 enzymes, inhibiting microsomal oxidation processes. This property is particularly relevant in drug metabolism studies, where understanding the interactions between drugs and cytochrome P450 is crucial for predicting pharmacokinetics and potential drug-drug interactions .

Nitric Oxide Synthase Studies

The compound has also been used to investigate its effects on nitric oxide synthase (NOS) activity. Studies have shown that this compound can inhibit calmodulin-dependent NOS from bovine brain tissue, contributing to research on nitric oxide's role in various physiological processes .

Data Tables

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel imidazole derivatives demonstrated that compounds with pentyl substitutions exhibited significantly higher antiproliferative activity against various cancer cell lines compared to their non-substituted counterparts. The research concluded that structural modifications could lead to promising candidates for cancer therapy .

Case Study 2: Xanthine Oxidoreductase Inhibition

In another study, specific derivatives of this compound were synthesized and evaluated for their XOR inhibitory effects. The results indicated that certain compounds showed IC50 values comparable to established medications like febuxostat, suggesting potential clinical applications in treating hyperuricemia .

Mecanismo De Acción

The mechanism of action of 1-pentylimidazole involves its interaction with specific molecular targets and pathways. Imidazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. They can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific molecular targets and pathways depend on the particular application and the structure of the imidazole derivative.

Comparación Con Compuestos Similares

1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst in organic synthesis.

1-Benzylimidazole: Exhibits strong cardiotonic activity and is used in medicinal chemistry.

4-(1H-Imidazol-1-yl)phenol: Used in the synthesis of various organic compounds and materials.

Uniqueness: 1-pentylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The pentyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions. This uniqueness allows for its use in specialized applications where other imidazole derivatives may not be as effective .

Actividad Biológica

1-Pentylimidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry. The following sections provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 134.17 g/mol

- Boiling Point : Approximately 142 °C

- Density : 1.14 g/mL at 25 °C

This compound and its derivatives are known to interact with various biological targets, including enzymes and receptors. Notably, phenylimidazoles, which include this compound, have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids and other lipids . This inhibition can lead to significant pharmacological effects, including alterations in drug efficacy and toxicity.

Antioxidant Activity

Research indicates that imidazole derivatives exhibit antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in various biological systems . This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Xanthine Oxidoreductase Inhibition

One of the significant biological activities attributed to this compound derivatives is their ability to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. A study highlighted that certain derivatives demonstrated potent XOR inhibitory effects with IC₅₀ values in the nanomolar range, suggesting potential therapeutic applications for conditions like gout .

| Compound | IC₅₀ (nM) | Hypouricemic Effect | Kidney Protection |

|---|---|---|---|

| This compound Derivative A | 8.0 | Significant | Decreased creatinine levels |

| This compound Derivative B | 7.2 | Similar to febuxostat | Improved kidney function |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In one study, derivatives were synthesized and tested against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. The results indicated that some compounds exhibited IC₅₀ values as low as 0.10 μM against the FabK enzyme, suggesting strong antibacterial activity .

Case Study 1: Inhibition of Cytochrome P450

A study focusing on phenylimidazoles demonstrated their ability to inhibit cytochrome P450 enzymes effectively. The inhibition was characterized by a decrease in enzymatic activity related to drug metabolism, highlighting the potential for drug-drug interactions when co-administered with other medications .

Case Study 2: Xanthine Oxidoreductase Inhibitors

In the synthesis and evaluation of xanthine oxidoreductase inhibitors, several derivatives of imidazole were tested for their efficacy in reducing uric acid levels in hyperuricemic mouse models. The most effective compounds showed significant reductions in serum uric acid levels compared to controls .

Propiedades

IUPAC Name |

1-pentylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYVYJSWGZMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902682 | |

| Record name | NoName_3227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19768-54-8 | |

| Record name | 1-Pentyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 1-pentylimidazole blocks arachidonic acid-induced contraction in rabbit pulmonary artery. What is the mechanism behind this effect?

A1: The paper states that this compound acts as an inhibitor of thromboxane (TX) synthetase []. Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. PGH2 is then further metabolized by TX synthetase to produce thromboxane A2 (TXA2), a potent vasoconstrictor. By inhibiting TX synthetase, this compound prevents the formation of TXA2, thereby blocking the arachidonic acid-induced contraction in the rabbit pulmonary artery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.